1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole
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Overview
Description
1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole (BCMT) is a heterocyclic compound containing both a benzyl group and a chloromethyl group. It is a colorless solid and is used in various applications in organic synthesis and drug development. BCMT has been studied for its potential therapeutic applications and has been found to be an effective antifungal and antiviral agent. In addition, BCMT has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Triazole derivatives, including 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole, have garnered interest across various fields of scientific research due to their versatile chemical structure and potential for diverse biological activities. These compounds are part of a broader class of five-membered heterocyclic compounds with significant implications in drug development, material science, and green chemistry.
Biological Activities and Therapeutic Potential
Triazole derivatives have been extensively studied for their broad range of biological activities. Research highlights the development of triazole compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Notably, triazole derivatives have been evaluated for their activity against neglected diseases, showcasing their potential in addressing global health challenges. The preparation and evaluation of these compounds for various biological targets underscore their importance in the pharmaceutical industry, with ongoing research aimed at discovering new therapeutic prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Applications in Material Science and Technology
This compound and similar compounds have also found applications beyond pharmaceuticals, including material science and technology. Research indicates their utility in the development of proton-conducting polymeric membranes for fuel cells, demonstrating their role in enhancing the performance of electrochemical devices. These materials improve film-forming ability, thermal stability, and ionic conductivity, contributing to the advancement of sustainable energy technologies (Prozorova & Pozdnyakov, 2023).
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including this compound, is a key area of research. Studies focus on developing more efficient, green chemistry approaches to synthesize these compounds, addressing the need for energy-saving, sustainable methods. The exploration of novel synthetic routes for triazole-containing scaffolds highlights the ongoing efforts to enhance the versatility and applicability of these compounds in various scientific domains (Kaushik et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-5-(chloromethyl)-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSKBHHOQOLEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608673 |
Source
|
Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-92-2 |
Source
|
Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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